molecular formula C9H9ClN2O2 B11942777 Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl- CAS No. 25546-06-9

Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl-

Cat. No.: B11942777
CAS No.: 25546-06-9
M. Wt: 212.63 g/mol
InChI Key: SIAQSJWZRNNRPJ-UHFFFAOYSA-N
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Description

Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: is an organic compound with the molecular formula C9H11ClN2O . It is a derivative of urea, where one of the nitrogen atoms is substituted with a 4-chlorophenyl group, a formyl group, and a methyl group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- typically involves the reaction of 4-chloroaniline with formic acid and methyl isocyanate . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

    4-chloroaniline: reacts with to form .

    N-formyl-4-chloroaniline: then reacts with to yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include various substituted ureas, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism by which Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: can be compared with other similar compounds, such as:

    Urea, N’-(4-chlorophenyl)-N,N-dimethyl-: This compound has two methyl groups instead of one formyl and one methyl group.

    Urea, (4-chlorophenyl)-: This compound lacks the formyl and methyl groups, making it less complex.

The uniqueness of Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl-: is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for further study and development.

Properties

CAS No.

25546-06-9

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-N-methylformamide

InChI

InChI=1S/C9H9ClN2O2/c1-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,14)

InChI Key

SIAQSJWZRNNRPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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